molecular formula C6H9N3O2S B572630 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine CAS No. 1255147-35-3

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B572630
CAS No.: 1255147-35-3
M. Wt: 187.217
InChI Key: VHUNLEASJZCILL-UHFFFAOYSA-N
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Description

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine is a pyrimidine derivative, a class of aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine typically involves the reaction of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with methylamine under microwave-assisted conditions . This method is efficient and yields the desired product with high purity. The reaction conditions usually involve moderate temperatures and short reaction times, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, primary and secondary amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a methylsulfonyl group and a pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-5-methylsulfonylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-4-5(12(2,10)11)3-8-6(7)9-4/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUNLEASJZCILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246817
Record name 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-35-3
Record name 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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